molecular formula C11H12BrN3O B8801528 1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)-2,2-dimethylpropan-1-one

1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)-2,2-dimethylpropan-1-one

Cat. No.: B8801528
M. Wt: 282.14 g/mol
InChI Key: MQACLGCIJTVSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C11H12BrN3O and its molecular weight is 282.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

1-(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H12BrN3O/c1-11(2,3)9(16)6-4-13-10-8(6)15-7(12)5-14-10/h4-5H,1-3H3,(H,13,14)

InChI Key

MQACLGCIJTVSFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CNC2=NC=C(N=C12)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 5-bromo-4,7-diazaindole (1.97 g, 9.95 mmol) in 40 mL of dichloromethane at 0-5° C. was added diethylaluminum chloride (1.0 M in hexane, 30 mL, 30 mmol). The reaction mixture was stirred at 0-5° C. for 30 min., then pivaloyl chloride (12 mL, 97 mmol) was added. The mixture was heated to reflux and stirred for 15 h, then cooled to 0-5° C. Sat. aq. NaHCO3 (40 mL) was carefully added, and the mixture was then partitioned between 300 mL of a sat. aq. NaCl solution and 300 mL of ethyl acetate. The mixture was filtered through a plug of celite and the layers were separated. The aqueous layer was extracted with 300 mL of ethyl acetate. The combined organic layers were dried over MgSO4, filtered, and concentrated to a residue. Silica gel chromatography (20->60% EtOAc/hexanes) afforded 2.50 g (89%) of 1-(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)-2,2-dimethyl-propan-1-one as an off-white solid.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

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